3,4-Dimethyl-5-nitropyridin-2(1H)-one physical and chemical properties
3,4-Dimethyl-5-nitropyridin-2(1H)-one physical and chemical properties
An In-Depth Technical Whitepaper on the Physicochemical Profiling and Synthetic Methodologies of 3,4-Dimethyl-5-nitropyridin-2(1H)-one
Executive Summary
In the landscape of modern medicinal chemistry and drug development, highly functionalized heterocyclic scaffolds are critical for the design of targeted therapeutics. 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) serves as a versatile, electron-deficient building block. Its unique structural features—including a tautomerizable core, highly tunable ambidentate nucleophilicity, and a readily reducible nitro group—make it an invaluable intermediate in the synthesis of kinase inhibitors, epigenetic modulators (such as bromodomain inhibitors), and advanced agrochemicals [1].
This whitepaper provides a comprehensive analysis of its physicochemical properties, structural dynamics, and field-proven synthetic protocols, designed to empower researchers with actionable, mechanistic insights.
Structural Dynamics & Physicochemical Properties
Lactam-Lactim Tautomerism
Like many 2-pyridone derivatives, 3,4-dimethyl-5-nitropyridin-2(1H)-one exists in a dynamic tautomeric equilibrium with its lactim counterpart, 3,4-dimethyl-5-nitropyridin-2-ol.
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Solid State & Polar Media: The lactam (2-pyridone) form overwhelmingly predominates. This is driven by the formation of robust intermolecular hydrogen-bonded dimers and favorable dipole-dipole interactions stabilized by polar solvents.
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Non-Polar Media: In non-polar environments, the equilibrium shifts slightly toward the lactim (2-hydroxypyridine) form to minimize the overall molecular dipole moment.
Electronic Effects and Acidity ( pKa )
The presence of the strongly electron-withdrawing nitro ( −NO2 ) group at the C5 position exerts a profound inductive and resonance effect on the heterocyclic ring. While an unsubstituted pyridin-2(1H)-one typically exhibits a pKa of approximately 11.6, the predicted pKa of 3,4-dimethyl-5-nitropyridin-2(1H)-one is significantly lowered to 8.68 ± 0.10 [1]. This enhanced acidity allows for efficient deprotonation using milder bases (e.g., potassium carbonate) during downstream functionalization, minimizing the risk of side reactions.
Quantitative Data Summary
The following table summarizes the core physical and chemical parameters of the compound [1] [2]:
| Property | Value |
| Chemical Name | 3,4-Dimethyl-5-nitropyridin-2(1H)-one |
| CAS Registry Number | 65169-34-8 |
| Molecular Formula | C 7 H 8 N 2 O 3 |
| Molecular Weight | 168.15 g/mol |
| Predicted pK a | 8.68 ± 0.10 |
| Storage Conditions | 2-8°C, sealed in a dry environment |
| Canonical SMILES | Cc1c(C)c(=O)[nH]cc1[O-] |
Chemical Reactivity & Mechanistic Pathways
Understanding the reactivity profile of 3,4-dimethyl-5-nitropyridin-2(1H)-one is essential for designing successful synthetic routes.
Electrophilic Aromatic Substitution (EAS)
The pyridone ring is generally electron-rich compared to a standard pyridine ring due to the resonance donation from the ring nitrogen and the exocyclic oxygen. Electrophilic attack typically occurs at the 3- and 5-positions. Because the 3-position and 4-position are sterically blocked by methyl groups, electrophilic nitration of 3,4-dimethylpyridin-2(1H)-one is highly regioselective, occurring exclusively at the 5-position to yield the title compound.
Ambidentate Nucleophilicity (N- vs. O-Alkylation)
Upon deprotonation, the resulting pyridonate anion acts as an ambidentate nucleophile. The regioselectivity of subsequent alkylation is governed by Hard-Soft Acid-Base (HSAB) theory and Kornblum's rule:
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N-Alkylation (Thermodynamic Control): Utilizing a hard base (e.g., NaH or K 2 CO 3 ) in a polar aprotic solvent (e.g., DMF or DMSO) favors attack by the harder nitrogen atom.
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O-Alkylation (Kinetic Control): Utilizing a soft base (e.g., Ag 2 CO 3 ) in non-polar solvents (e.g., toluene) coordinates the nitrogen, forcing the softer oxygen atom to act as the primary nucleophile.
Workflow and reactivity dynamics of 3,4-Dimethyl-5-nitropyridin-2(1H)-one in organic synthesis.
Experimental Methodologies
The following protocols are designed as self-validating systems, incorporating critical in-process controls to ensure high yield, safety, and reproducibility.
Protocol A: Synthesis via Regioselective Nitration
This protocol describes the synthesis of 3,4-dimethyl-5-nitropyridin-2(1H)-one from 3,4-dimethylpyridin-2(1H)-one.
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Preparation of Nitrating Mixture: To a 250 mL round-bottom flask containing concentrated sulfuric acid (H 2 SO 4 , 98%, 50 mL), carefully add fuming nitric acid (HNO 3 , >90%, 15 mL) dropwise.
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Causality Check: Maintain the internal temperature strictly below 5°C using an ice-salt bath. Exceeding this temperature risks oxidative cleavage of the electron-rich methyl groups.
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Substrate Addition: Slowly add 3,4-dimethylpyridin-2(1H)-one (10.0 g) in small portions to the vigorously stirred nitrating mixture over 30 minutes.
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Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 2-3 hours.
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Self-Validation: Monitor via LC-MS or TLC (eluent: DCM/MeOH 9:1). The reaction is deemed complete only when the starting material peak is entirely consumed.
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Quenching & Isolation: Pour the reaction mixture slowly over 300 g of vigorously stirred crushed ice. The sudden drop in acid concentration and temperature induces the precipitation of the product. Filter the solid under vacuum and wash extensively with cold distilled water until the filtrate reaches a neutral pH (pH ~7).
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Purification: Dry the solid in a vacuum oven at 50°C overnight. Recrystallize from an ethanol/water mixture to afford the pure product as a pale yellow solid[3].
Protocol B: Catalytic Reduction to the Aminopyridone Scaffold
The reduction of the nitro group yields 5-amino-3,4-dimethylpyridin-2(1H)-one, a highly prized pharmacophore for kinase hinge-binding motifs.
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Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3,4-dimethyl-5-nitropyridin-2(1H)-one (5.0 g) in anhydrous methanol (100 mL).
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Catalyst Addition: Purge the vessel with inert nitrogen gas for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 0.5 g).
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Causality Check: Nitrogen purging is an absolute safety requirement. Dry Pd/C is highly pyrophoric and will auto-ignite in the presence of methanol vapors and atmospheric oxygen.
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Hydrogenation: Evacuate the vessel and backfill with hydrogen gas (H 2 ) three times. Pressurize to 35 psi and stir vigorously at room temperature for 4-6 hours.
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Self-Validation: Hydrogen uptake will cease when the reduction is complete. Confirm via LC-MS (loss of 30 mass units corresponding to NO 2 → NH 2 ).
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Workup: Vent the hydrogen gas safely and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite.
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Causality Check: Celite is mandatory. Fine Pd/C particles can easily pass through standard filter paper, leading to heavy metal contamination in the final API and posing a fire hazard during solvent evaporation.
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Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine. Triturate with cold diethyl ether to obtain a highly pure, off-white solid.
